molecular formula C15H19N3OS B15010871 3-[(2-methylpiperidin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2(3H)-thione

3-[(2-methylpiperidin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B15010871
M. Wt: 289.4 g/mol
InChI Key: YZQARGPSRQHAFX-UHFFFAOYSA-N
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Description

3-[(2-METHYLPIPERIDIN-1-YL)METHYL]-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a heterocyclic compound that contains a piperidine ring, an oxadiazole ring, and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-METHYLPIPERIDIN-1-YL)METHYL]-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves the reaction of a piperidine derivative with a suitable oxadiazole precursor. One common method involves the alkylation of a lithiated piperidine intermediate with an oxadiazole derivative, followed by cyclization and thionation steps . The reaction conditions often include the use of strong bases such as lithium diisopropylamide (LDA) and solvents like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2-METHYLPIPERIDIN-1-YL)METHYL]-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Alkyl halides, strong bases like sodium hydride (NaH).

Major Products

Scientific Research Applications

3-[(2-METHYLPIPERIDIN-1-YL)METHYL]-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-METHYLPIPERIDIN-1-YL)METHYL]-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with specific molecular targets such as enzymes and receptors. For example, in medicinal chemistry, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-METHYLPIPERIDIN-1-YL)METHYL]-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is unique due to the combination of the piperidine and oxadiazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

3-[(2-methylpiperidin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C15H19N3OS/c1-12-7-5-6-10-17(12)11-18-15(20)19-14(16-18)13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3

InChI Key

YZQARGPSRQHAFX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CN2C(=S)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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